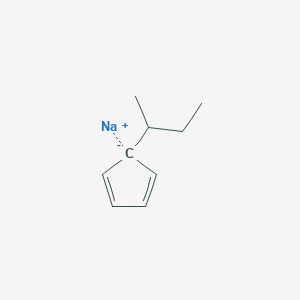

sodium;5-butan-2-ylcyclopenta-1,3-diene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

115092-59-6 |

|---|---|

Molecular Formula |

C9H13Na |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

sodium;5-butan-2-ylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H13.Na/c1-3-8(2)9-6-4-5-7-9;/h4-8H,3H2,1-2H3;/q-1;+1 |

InChI Key |

ZOQJQAUIKPDJPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[C-]1C=CC=C1.[Na+] |

Origin of Product |

United States |

Historical Trajectory and Evolution of Cyclopentadienyl Ligand Chemistry

The journey of cyclopentadienyl (B1206354) ligand chemistry began in 1951 with the serendipitous discovery of ferrocene (B1249389), a remarkably stable "sandwich" complex featuring an iron atom situated between two parallel cyclopentadienyl rings. ilpi.comuga-editions.com This discovery not only introduced a new class of organometallic compounds but also catalyzed a surge of research into the coordination chemistry of the cyclopentadienyl anion. acs.orguga-editions.com Early work focused on understanding the bonding and reactivity of simple metallocenes, establishing the η⁵-coordination mode where all five carbon atoms of the Cp ring bind to the metal center. ilpi.com

The evolution of Cp ligand chemistry has been marked by the introduction of substituents onto the cyclopentadienyl ring. This strategic modification allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. snnu.edu.cn For instance, the pentamethylcyclopentadienyl (Cp*) ligand, with its increased electron-donating ability and steric bulk, forms more stable and often more soluble complexes compared to its unsubstituted counterpart. ilpi.com This ability to tailor the ligand's properties has been a driving force in the development of more efficient and selective catalysts for a wide range of chemical transformations. snnu.edu.cn

Significance of Chirality in Cyclopentadienyl Ligand Design for Modern Synthesis

The introduction of chirality into the cyclopentadienyl (B1206354) ligand framework has been a pivotal development in the field of asymmetric catalysis. researchgate.netnih.gov Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions, enabling the synthesis of a single desired enantiomer of a chiral product. snnu.edu.cn This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry.

The design of chiral cyclopentadienyl ligands involves the attachment of a chiral substituent to the Cp ring. snnu.edu.cn This chiral information is then transferred to the metal center, creating a chiral catalytic environment that can differentiate between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants. The steric and electronic properties of the chiral substituent play a crucial role in determining the level of enantioselectivity achieved in a catalytic reaction. snnu.edu.cn The development of a diverse array of chiral Cp ligands has led to significant advancements in a variety of enantioselective transformations, including C-H bond functionalization, hydrogenation, and cycloaddition reactions. snnu.edu.cnresearchgate.net

Overview of Substituted Cyclopentadienide Anions As Ligand Precursors in Organometallic Chemistry

Substituted cyclopentadienide (B1229720) anions are the synthetic precursors to the corresponding cyclopentadienyl (B1206354) ligands in organometallic complexes. These anions are typically generated by the deprotonation of a substituted cyclopentadiene (B3395910) using a suitable base, such as an organolithium reagent or a sodium salt. The resulting alkali metal cyclopentadienide salt can then be reacted with a metal halide to form the desired organometallic complex. google.com

The synthesis of substituted cyclopentadienes can be achieved through various organic transformations, allowing for the introduction of a wide range of functional groups and chiral auxiliaries onto the five-membered ring. google.com This modularity is a key advantage of cyclopentadienyl ligand chemistry, as it provides access to a vast library of ligands with tailored properties. The stability and reactivity of the substituted cyclopentadienide anion are influenced by the nature of the substituents. Electron-withdrawing groups can increase the acidity of the cyclopentadiene, facilitating its deprotonation, while bulky substituents can influence the regioselectivity of metalation.

Research Scope and Academic Focus on the Sodium 5 Butan 2 Ylcyclopentadienide System

Stereoselective Synthesis of the 5-butan-2-ylcyclopenta-1,3-diene Precursor

The creation of the chiral precursor, 5-butan-2-ylcyclopenta-1,3-diene, requires precise control of stereochemistry. The methodologies to achieve this can be broadly categorized into enantioselective and diastereoselective strategies.

Enantioselective Routes to Access Chiral 5-butan-2-yl-substituted Cyclopentadienes

The development of efficient methods to access enantiopure compounds is a central theme in modern organic synthesis, with asymmetric catalysis being a particularly powerful tool. snnu.edu.cn Chiral cyclopentadienyl (Cp) ligands have become crucial in this field, driving the need for robust synthetic routes to compounds like 5-butan-2-ylcyclopenta-1,3-diene. researchgate.netnih.gov

Several conceptual strategies can be employed for the enantioselective synthesis of this target molecule:

Asymmetric Alkylation: A primary method involves the deprotonation of cyclopentadiene (B3395910) to form the achiral cyclopentadienide (B1229720) anion, followed by alkylation with a chiral, enantiopure electrophile such as (R)-2-bromobutane or (S)-2-bromobutane. This substrate-controlled approach transfers the chirality from the electrophile to the cyclopentadiene ring.

Chiral Auxiliary Approach: A chiral auxiliary can be attached to the cyclopentadiene ring. Subsequent reaction with an achiral butan-2-yl source would proceed diastereoselectively, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: A more advanced strategy involves the use of a chiral catalyst to control the addition of a butan-2-yl group to the cyclopentadiene scaffold. For instance, an asymmetric hydroboration of a 5-substituted cyclopentadiene, which can be further elaborated to the desired product, has been shown to be a viable pathway for creating chiral cyclopentene (B43876) derivatives. researchgate.netacs.org This approach leverages a chiral borane (B79455) reagent to introduce the desired stereocenter with high optical purity. researchgate.net

The design and synthesis of novel chiral Cp ligands are essential to meet the growing demands of asymmetric C-H functionalization reactions and other catalytic processes. snnu.edu.cn

Diastereoselective Control in the Derivatization of Cyclopentadiene Scaffolds

When a cyclopentadiene scaffold already possesses a chiral center, the introduction of the butan-2-yl group must be controlled diastereoselectively. The stereochemical outcome of such reactions is governed by the existing chirality within the molecule.

One key factor is π-facial selectivity, where the existing substituent on the 5-position of the cyclopentadiene ring directs the approach of the incoming reagent to one of the two faces of the diene system. nih.gov This principle is critical in reactions like Diels-Alder cycloadditions but also applies to alkylation or other additions. nih.gov The puckered nature of 5-substituted cyclopentadienes leads to syn and anti geometries, which can influence the transition state and, consequently, the diastereomeric ratio of the product. nih.gov

For example, in a Michael addition reaction, which can be used to form C-C bonds, the choice of catalyst and reaction conditions can lead to complete diastereoselectivity. beilstein-journals.orgnih.gov By analogy, the addition of a butan-2-yl nucleophile to a chiral cyclopentenone derivative, followed by further transformations, could be a viable route where the initial conjugate addition sets the diastereoselectivity.

Generation of Sodium 5-butan-2-ylcyclopentadienide

Once the chiral 5-butan-2-ylcyclopenta-1,3-diene precursor is synthesized, it is converted into its sodium salt, an organosodium compound often abbreviated as NaCp (in this case, a substituted NaCp). wikipedia.org This transformation is a deprotonation reaction, taking advantage of the acidity of the C-H bond at the 5-position of the cyclopentadiene ring (pKa ≈ 15). wikipedia.org

Deprotonation Strategies for Chiral Cyclopentadienes with Sodium Bases

The deprotonation of cyclopentadiene and its substituted derivatives can be achieved using a variety of strong sodium bases. The choice of base is often dictated by factors such as safety, convenience, and the scale of the reaction.

Sodium Metal (Na): A common method involves the direct reaction of the cyclopentadiene derivative with sodium metal. wikipedia.org The sodium is often used as a fine dispersion, sometimes referred to as "sodium sand," which is prepared by rapidly stirring molten sodium in a high-boiling solvent like xylene. wikipedia.org This method produces the sodium salt and hydrogen gas.

Sodium Hydride (NaH): Sodium hydride is a convenient and widely used base for this transformation. wikipedia.org It reacts with the cyclopentadiene precursor in an acid-base reaction to form sodium 5-butan-2-ylcyclopentadienide and hydrogen gas. wikipedia.org This method is often preferred for its ease of handling compared to sodium metal. However, care must be taken as NaH can also act as a reducing agent, and its reactivity with certain polar aprotic solvents like DMF and acetonitrile (B52724) can lead to undesired side reactions. nih.gov

Other Sodium Bases: While less common for simple cyclopentadienes, other bases like sodium hydroxide (B78521) in the presence of a phase-transfer catalyst can also be used for alkylation reactions, implying the in-situ formation of the sodium salt. google.com Alkali metal amides, such as sodium amide (NaNH₂), are also effective.

Optimization of Reaction Conditions for Sodium Salt Formation (e.g., solvent effects, temperature, stoichiometry)

The successful formation of sodium 5-butan-2-ylcyclopentadienide in high yield and purity depends on the careful optimization of several reaction parameters.

Solvent Effects: The choice of solvent is critical. The solvent must be aprotic to avoid reacting with the strong base and the resulting organosodium product. Ethereal solvents are most common, with tetrahydrofuran (B95107) (THF) being widely used as it effectively solvates the sodium cation, leading to a stable solution of the product. wikipedia.org Other solvents like 1,2-dimethoxyethane (B42094) have also been employed. [US2848506A] The solvent must be anhydrous, as water will quench the base and the product.

Temperature: The deprotonation reaction is often exothermic. google.com Therefore, temperature control, typically through an ice bath, may be necessary during the addition of reagents. Reactions are often run at temperatures ranging from 0 °C to room temperature, although some preparations may involve heating to reflux to ensure the reaction goes to completion. [18, US2848506A]

Stoichiometry: The reaction involves a 1:1 molar ratio of the cyclopentadiene derivative and the sodium base. In practice, it is common to use a slight excess of the less expensive reagent, which is typically the cyclopentadiene precursor, to ensure complete consumption of the base. [US2848506A]

Below is a table summarizing the typical reaction conditions for the formation of sodium cyclopentadienide salts.

| Parameter | Condition | Rationale / Notes |

| Sodium Base | Sodium Hydride (NaH), Sodium Metal (Na) | NaH is often preferred for convenience and safety. Na metal requires dispersion for high reactivity. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME) | Must be anhydrous and aprotic. THF is most common due to good solubility of the product. [11, US2848506A] |

| Temperature | 0 °C to Reflux | The reaction is exothermic and may require initial cooling. Heating can be used to drive the reaction to completion. google.com |

| Atmosphere | Inert (Nitrogen, Argon) | The product is air-sensitive and can be oxidized or quenched by moisture. |

| Stoichiometry | ~1:1 (Base:Cyclopentadiene) | A slight excess of the cyclopentadiene derivative is often used to ensure full reaction of the base. [US2848506A] |

Purification and Isolation Techniques for Sodium 5-butan-2-ylcyclopentadienide

The purification and isolation of the target sodium salt must be performed under an inert atmosphere to prevent decomposition.

The product, sodium 5-butan-2-ylcyclopentadienide, often has limited solubility in the reaction solvent, especially upon cooling, and may precipitate out of the solution as a solid. researchgate.net The most common isolation technique is filtration of the precipitated solid, followed by washing with a fresh, anhydrous solvent to remove any unreacted starting materials or soluble impurities. researchgate.net

If the product remains in solution, the solvent can be removed under vacuum (in vacuo) to yield the solid crystalline or powdered product. [US2848506A] The resulting solid is typically a colorless or pale-colored, finely crystalline powder that is highly air-sensitive. [DE1000379B] For many applications, the solution of sodium 5-butan-2-ylcyclopentadienide is used directly in subsequent synthetic steps without isolation of the solid material. [US2848506A]

Spectroscopic Signatures for Anion Identification and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of the 5-butan-2-ylcyclopentadienide anion in "sodium;5-butan-2-ylcyclopenta-1,3-diene".

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 23Na NMR)

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of the 5-butan-2-ylcyclopentadienide anion in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For the 5-butan-2-ylcyclopentadienide anion, distinct signals are expected for the protons on the cyclopentadienyl ring and the butan-2-yl substituent. The protons on the aromatic cyclopentadienide ring are expected to show characteristic shifts, while the protons of the butan-2-yl group will exhibit splitting patterns based on their neighboring protons. For instance, the CH₃ group adjacent to the CH group will appear as a doublet, and the CH₂ group protons will present as a multiplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The delocalization of the negative charge in the cyclopentadienide ring results in characteristic chemical shifts for the ring carbons, which are typically found in a specific range for aromatic systems. The carbons of the butan-2-yl substituent will also have distinct signals, allowing for a complete carbon skeleton assignment. The chemical shifts of the cyclopentadienyl ring carbons are sensitive to the electron-donating effects of the alkyl substituent.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ring CH | 5.5 - 6.5 | 100 - 110 |

| Ring C-subst. | - | 115 - 125 |

| CH (sec-butyl) | 2.0 - 2.5 | 30 - 40 |

| CH₂ (sec-butyl) | 1.3 - 1.7 | 25 - 35 |

| CH₃ (sec-butyl) | 0.8 - 1.2 | 10 - 20 |

Predicted NMR chemical shifts are estimates and can vary based on solvent and experimental conditions.

²³Na NMR Spectroscopy: Sodium-23 NMR is useful for probing the environment of the sodium counter-ion. huji.ac.ilresearchgate.netacs.orgpascal-man.com The chemical shift and linewidth of the ²³Na signal can provide insights into the nature of the ion-pairing between the sodium cation and the 5-butan-2-ylcyclopentadienide anion in solution, indicating whether they exist as a tight ion pair, a solvent-separated ion pair, or free ions. huji.ac.ilresearchgate.netacs.org The quadrupolar nature of the ²³Na nucleus means that the signal width is sensitive to the symmetry of the electric field around the sodium ion. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman) for Aromaticity and Substituent Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the bonding and aromatic character of the 5-butan-2-ylcyclopentadienide anion.

Infrared (IR) Spectroscopy: The IR spectrum of the anion is expected to show characteristic bands corresponding to the vibrations of the cyclopentadienyl ring and the butan-2-yl substituent. Key absorptions include C-H stretching vibrations of the aromatic ring and the alkyl group, and C=C stretching vibrations within the ring, which are indicative of its aromaticity. acs.orgresearchgate.netsemanticscholar.org The position and intensity of these bands can be influenced by the electronic effects of the butan-2-yl group.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. acs.orgresearchgate.netsemanticscholar.org The symmetric "breathing" mode of the cyclopentadienyl ring is a strong and characteristic band in the Raman spectrum, and its frequency can be correlated with the degree of aromaticity. acs.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C Ring Stretch | 1400 - 1500 | 1400 - 1500 |

| Ring Breathing | Weak/Inactive | Strong, ~1100 |

| C-H Out-of-plane Bend | 700 - 800 | Weak/Inactive |

Expected vibrational frequencies are approximate and can be influenced by the specific molecular environment.

Mass Spectrometry Techniques for Anion Confirmation and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique for confirming the mass of the 5-butan-2-ylcyclopentadienide anion and assessing the purity of the sample.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of organometallic ions. acs.orgnih.govuvic.cacmu.edu In the negative ion mode, ESI-MS can directly detect the 5-butan-2-ylcyclopentadienide anion, providing its exact mass-to-charge ratio. acs.orguvic.ca This allows for unambiguous confirmation of its elemental composition. High-resolution mass spectrometry can further distinguish the target anion from any potential impurities with similar nominal masses. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent anion, yielding structural information about the connectivity of the butan-2-yl substituent to the cyclopentadienyl ring.

Theoretical Investigations into the Electronic Structure and Reactivity of the 5-butan-2-ylcyclopentadienide Anion

Computational chemistry provides a powerful avenue for exploring the electronic structure, stability, and reactivity of the 5-butan-2-ylcyclopentadienide anion at a molecular level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. icrc.ac.irrsc.orgnih.govrsc.org

Ground State Geometries: DFT calculations can be employed to optimize the geometry of the 5-butan-2-ylcyclopentadienide anion, providing accurate bond lengths and angles. rsc.orgnih.gov These calculations typically show a planar cyclopentadienyl ring with nearly equal C-C bond lengths, which is a hallmark of aromaticity. icrc.ac.ir The geometry of the butan-2-yl substituent, including its bond lengths and angles, can also be precisely determined.

Conformational Analysis: The butan-2-yl group can adopt various conformations due to rotation around the single bond connecting it to the cyclopentadienyl ring. maricopa.eduyoutube.comscribd.com DFT calculations can be used to explore the potential energy surface of these rotations and identify the most stable conformers. youtube.com This analysis is important for understanding how the orientation of the substituent might influence the anion's reactivity and interactions with other molecules.

Analysis of Aromaticity and Electron Density Distribution within the Substituted Cyclopentadienide Ring

Theoretical methods offer deep insights into the aromatic character and the distribution of electrons within the 5-butan-2-ylcyclopentadienide anion.

Analysis of Aromaticity: The aromaticity of the substituted cyclopentadienide ring can be quantified using several computational indices. Nucleus-Independent Chemical Shift (NICS) is a common method where the magnetic shielding is calculated at the center of the ring. icrc.ac.irscispace.comdocumentsdelivered.comresearchgate.net A negative NICS value is indicative of aromatic character. icrc.ac.irscispace.com The magnitude of the NICS value can be used to assess the degree of aromaticity and the influence of the butan-2-yl substituent.

Electron Density Distribution: The butan-2-yl group, being an electron-donating alkyl group, is expected to increase the electron density on the cyclopentadienyl ring. nih.govmdpi.comacs.orgnitrkl.ac.in Computational analysis of the electron density distribution, through methods like Natural Bond Orbital (NBO) analysis, can quantify this effect. nih.gov This analysis can reveal how the negative charge is distributed across the five carbon atoms of the ring and how the substituent perturbs this distribution, which has implications for the anion's reactivity towards electrophiles. mdpi.comresearchgate.net

Computational Studies of Cation-Anion Interactions in Sodium 5-butan-2-ylcyclopentadienide

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides significant insights into the nature of the interaction between the sodium cation (Na⁺) and the 5-butan-2-ylcyclopentadienide anion. These theoretical models are essential for understanding the compound's structure, stability, and reactivity.

The primary interaction between the sodium cation and the cyclopentadienide ring is electrostatic, arising from the attraction between the positively charged sodium ion and the negatively charged aromatic cyclopentadienide anion. acs.orgrichmond.edu However, the bonding is not purely ionic. Energy decomposition analyses performed on similar alkali metal-pentadienyl systems indicate that while electrostatic interaction is the main stabilizing factor, covalent contributions from orbital interactions also play a role. richmond.edu

Computational models are used to determine the preferred coordination geometry. For sodium cyclopentadienide and its derivatives, the most stable structure typically involves the sodium cation coordinated to the π-system of the cyclopentadienyl ring in an η⁵ (pentahapto) fashion. In this geometry, the sodium ion is located above the center of the aromatic ring, interacting with all five carbon atoms. The presence of the butan-2-yl substituent is expected to cause minor distortions in the ring and a slight displacement of the sodium ion from the absolute center, due to steric and electronic effects.

DFT calculations can precisely model key structural and energetic parameters. These include the interaction energy between the cation and the anion, the equilibrium distance from the sodium ion to the plane of the cyclopentadienyl ring, and the distribution of electronic charge. Studies on related systems show that these calculations can reproduce molecular geometries with encouraging accuracy. acs.org

Table 1: Representative Calculated Parameters for Cation-Anion Interaction in an Analogous Sodium Cyclopentadienide System (Note: This data is illustrative for a generic sodium cyclopentadienide complex modeled with DFT and does not represent experimentally verified values for the specific title compound.)

| Parameter | Representative Calculated Value | Description |

| Interaction Energy (ΔE) | -300 to -400 kJ/mol | The energy released upon formation of the ion pair from the separate ions, indicating a strong electrostatic attraction. |

| Na⁺ to Ring Centroid Distance | 2.0 - 2.2 Å | The optimized distance between the sodium cation and the geometric center of the five-membered ring. |

| Charge on Sodium (Mulliken) | +0.8 to +0.95 | Indicates significant but not complete charge transfer from sodium to the ring, supporting a highly ionic bond with minor covalent character. |

| C-C Bond Lengths in Ring | 1.41 - 1.44 Å | Bond lengths are intermediate between single and double bonds, consistent with the aromatic nature of the cyclopentadienide anion. mdpi.com |

Prediction of Spectroscopic Parameters and Chiral Induction Capabilities

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For the 5-butan-2-ylcyclopentadienide anion, DFT calculations can predict key parameters for techniques like Nuclear Magnetic Resonance (NMR) and vibrational (Infrared/Raman) spectroscopy. researchgate.netresearchgate.net For instance, the ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. The chiral nature of the butan-2-yl group results in a Cₛ-symmetric or asymmetric anion, making all five ring protons and carbons chemically distinct, a feature that would be reflected in predicted NMR spectra.

The most significant feature of the 5-butan-2-ylcyclopentadienide anion is its chirality, originating from the stereocenter in the butan-2-yl group. When this chiral ligand is used to form organometallic complexes (e.g., with transition metals), it can induce stereoselectivity in chemical reactions. This process is known as chiral induction.

Computational models are invaluable for predicting and understanding these chiral induction capabilities. By calculating the transition state energies for the formation of different stereoisomeric products in a catalyzed reaction, chemists can predict which stereoisomer will be formed preferentially. The models can elucidate how the steric bulk and electronic properties of the chiral butan-2-yl group create a differentiated energetic landscape for the approach of reactants to the metal center, thereby controlling the stereochemical outcome.

For example, in a catalytic reaction, two diastereomeric transition states (TS1 and TS2) might lead to the (R) or (S) product, respectively. DFT calculations can determine the relative energies of these transition states (ΔE = E(TS1) - E(TS2)). A significant energy difference would imply high enantioselectivity.

Table 2: Illustrative Predicted Spectroscopic and Chiral Induction Data (Note: The following data is hypothetical but represents the type of information that would be generated from a computational study of the title compound and its metal complexes.)

| Parameter | Predicted Value/Finding | Method | Application |

| ¹³C NMR Chemical Shifts (Ring Carbons) | δ 100-115 ppm (5 distinct signals) | DFT/GIAO | Structural confirmation and assignment of experimental spectra. |

| Vibrational Frequency (C-H stretch, ring) | ~3100 cm⁻¹ | DFT (Harmonic Frequency) | Interpretation of IR and Raman spectra. |

| Diastereomeric Transition State Energy Difference (ΔΔE‡) | 5-10 kJ/mol | DFT (Transition State Search) | Prediction of enantiomeric excess (ee%) in an asymmetric catalytic reaction. A higher value suggests higher selectivity. |

| Predicted Optical Rotation ([α]D) | +25.5° (for a specific enantiomer) | TD-DFT | Prediction of chiroptical properties for the chiral ligand or its complexes. |

These predictive capabilities allow for the rational design of chiral ligands and catalysts for specific applications in asymmetric synthesis, reducing the need for extensive trial-and-error experimentation.

Complexation Strategies with Transition Metals and Other Elements

The synthesis of metal complexes incorporating the 5-butan-2-ylcyclopentadienyl ligand typically begins with the deprotonation of 5-butan-2-ylcyclopenta-1,3-diene to form the corresponding sodium or lithium salt. This anionic ligand is then reacted with a suitable metal halide or other metal precursor to form the desired organometallic complex.

Synthesis of Chiral Half-Sandwich Complexes (e.g., Ruthenium, Rhodium, Iridium, Iron, Cobalt)

Chiral half-sandwich complexes, often referred to as "piano-stool" complexes, feature a single cyclopentadienyl-type ligand bound to a metal center, with the remaining coordination sites occupied by other ligands. The synthesis of such complexes with the 5-butan-2-ylcyclopentadienyl ligand generally involves the reaction of its alkali metal salt with a metal halide precursor that contains ancillary ligands.

For instance, chiral ruthenium(II) half-sandwich complexes can be prepared by reacting the sodium salt of the ligand with a ruthenium(II) precursor like [RuCl2(p-cymene)]2. Similarly, rhodium and iridium analogues are accessible through reactions with precursors such as [RhCpCl2]2 or [IrCpCl2]2, where Cp* is pentamethylcyclopentadienyl. Iron and cobalt half-sandwich complexes are also synthesized using appropriate iron(II) or cobalt(II) halide precursors, often in the presence of other ligands like carbon monoxide or phosphines to stabilize the resulting complex. The diastereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the other ligands present.

Representative Synthesis of Chiral Half-Sandwich Complexes

| Metal | Precursor Example | Ancillary Ligands (L) | General Product Formula |

|---|---|---|---|

| Ruthenium | [RuCl₂(p-cymene)]₂ | Arenes, Phosphines | [(η⁵-C₅H₄-s-Bu)Ru(L)n]X |

| Rhodium | [Rh(CO)₂Cl]₂ | CO, Dienes | [(η⁵-C₅H₄-s-Bu)Rh(L)n] |

| Iridium | [Ir(COD)Cl]₂ | Dienes, Halides | [(η⁵-C₅H₄-s-Bu)Ir(L)n] |

| Iron | FeBr₂(DME) | CO, Phosphines | [(η⁵-C₅H₄-s-Bu)Fe(L)n]X |

Synthesis of Chiral Full-Sandwich (Metallocene) Complexes

Metallocenes are sandwich complexes where a central metal atom is bonded to two cyclopentadienyl ligands. Chiral metallocenes can be synthesized using the 5-butan-2-ylcyclopentadienyl ligand. A common method involves reacting two equivalents of the sodium or lithium 5-butan-2-ylcyclopentadienide with a suitable metal(II) halide, such as FeCl2 or CoCl2, to yield the corresponding chiral ferrocene (B1249389) or cobaltocene (B1669278) derivative.

The synthesis can result in a mixture of diastereomers (a racemic pair of enantiomers and a meso compound) if the two chiral ligands can be arranged in different stereochemical orientations relative to each other. The separation of these diastereomers can often be achieved by techniques such as fractional crystallization or chromatography.

Ligand Exchange Reactions and Stereochemical Retention or Inversion

Ligand exchange reactions are a fundamental aspect of the chemistry of these complexes, allowing for the modification of the coordination sphere and the tuning of the complex's properties. chemguide.co.uklibretexts.org In chiral-at-metal half-sandwich complexes, the substitution of one ancillary ligand for another can proceed with either retention or inversion of the metal center's configuration. d-nb.info

The stereochemical outcome of a ligand exchange reaction is influenced by the mechanism of the reaction (associative, dissociative, or interchange) and the nature of the incoming and outgoing ligands. libretexts.org For chiral half-sandwich complexes of the 5-butan-2-ylcyclopentadienyl ligand, the stereocenter on the ligand can direct the stereochemistry of the incoming ligand, potentially leading to diastereoselective substitution. The degree of stereochemical control depends on the proximity of the chiral center to the metal and the steric and electronic properties of the ligands involved.

Coordination Modes and Hapticity in Metal Complexes of the 5-butan-2-ylcyclopentadienyl Ligand

The cyclopentadienyl ring of the 5-butan-2-ylcyclopentadienyl ligand can coordinate to a metal center in various ways, described by its hapticity (η). mostwiedzy.pl

η⁵-Coordination and Deviations from Ideal Geometry

The most common coordination mode for the cyclopentadienyl ligand is η⁵, where all five carbon atoms of the ring are bonded to the metal center. mostwiedzy.pl In an ideal η⁵-coordinated complex, the metal-carbon bond distances are nearly equal, and the metal is located directly above the centroid of the cyclopentadienyl ring. nih.govnih.govresearchgate.net

However, in complexes with the 5-butan-2-ylcyclopentadienyl ligand, steric interactions between the bulky sec-butyl group and other ligands on the metal center can lead to distortions from this ideal geometry. These distortions can manifest as a tilting of the cyclopentadienyl ring with respect to the metal-ligand axis or variations in the metal-carbon bond lengths. X-ray crystallographic studies of such complexes are crucial for elucidating these structural nuances. nih.govnih.govresearchgate.net The steric bulk of the sec-butyl group can also influence the preferred conformation of the ancillary ligands in the solid state.

Dynamic Behavior: Fluxionality and Metallotropic Rearrangements in Solution

In solution, organometallic complexes are often not static but can exhibit dynamic behavior, known as fluxionality. nih.gov For complexes of the 5-butan-2-ylcyclopentadienyl ligand, several dynamic processes can be observed, often using variable-temperature NMR spectroscopy. researchgate.net

One common dynamic process is the rotation of the cyclopentadienyl ring about the metal-ring axis. If the other ligands on the metal create an asymmetric environment, this rotation can become hindered at low temperatures, leading to the observation of distinct signals for the different protons or carbons of the cyclopentadienyl ring in the NMR spectrum.

Another potential dynamic process is a metallotropic rearrangement, or "ring whizzing," where the metal atom migrates around the cyclopentadienyl ring. This is more common in complexes where the ligand is not η⁵-coordinated. For instance, in an η¹-complex, the metal is bonded to only one carbon of the ring, and it can undergo a series of mdpi.comuniversityofgalway.ie-sigmatropic shifts, effectively moving from one carbon to the next. This process is typically fast at room temperature on the NMR timescale, resulting in a single averaged signal for the cyclopentadienyl protons. Upon cooling, the rate of this rearrangement can be slowed, allowing for the observation of the static structure. The energy barrier for these fluxional processes can be determined by analyzing the changes in the NMR spectra as a function of temperature. nih.gov

Structural Analysis of Metal Complexes bearing the 5-butan-2-ylcyclopentadienyl Ligand

Single-Crystal X-ray Diffraction Studies

| Parameter | Metal Complex 1 (Hypothetical) | Metal Complex 2 (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Unit Cell Dimensions | ||

| a (Å) | Value | Value |

| b (Å) | Value | Value |

| c (Å) | Value | Value |

| α (°) | 90 | 90 |

| β (°) | Value | 90 |

| γ (°) | 90 | 90 |

| Selected Bond Lengths | ||

| Metal-Cp(centroid) (Å) | Value | Value |

| Metal-Other Ligand (Å) | Value | Value |

| Selected Bond Angles | ||

| Cp(centroid)-Metal-Cp(centroid) (°) | Value (for sandwich complexes) | Value (for sandwich complexes) |

| Other Ligand-Metal-Other Ligand (°) | Value | Value |

These data would provide a quantitative basis for comparing the structures of different metal complexes and for understanding the steric and electronic effects of the 5-butan-2-ylcyclopentadienyl ligand.

Chirality Transfer and Stereochemistry in the Solid State

A key aspect of employing chiral ligands in organometallic chemistry is the concept of chirality transfer, where the chirality of the ligand influences the stereochemistry of the resulting metal complex. The 5-butan-2-ylcyclopentadienyl ligand possesses a stereocenter, and its coordination to a metal center can induce new elements of chirality, such as planar chirality in the cyclopentadienyl ring or chirality at the metal center itself.

Electronic and Steric Influence of the 5-butan-2-yl Substituent on Metal Center Properties and Reactivity

The butan-2-yl substituent on the cyclopentadienyl ring exerts both electronic and steric effects that can significantly modify the properties and reactivity of the metal center.

Electronic Influence: The sec-butyl group is generally considered to be an electron-donating group through an inductive effect. This donation of electron density to the cyclopentadienyl ring increases the electron density on the metal center. An increase in electron density at the metal can, in turn, affect its reactivity. For example, it can enhance the metal's ability to engage in oxidative addition reactions and can influence the strength of the bonding to other ligands.

Steric Influence: The butan-2-yl group also introduces steric bulk in the vicinity of the metal center. This steric hindrance can have several consequences:

It can influence the coordination number of the metal, favoring lower coordination numbers.

It can direct the approach of incoming reactants in a catalytic cycle, thereby influencing the stereoselectivity of the reaction.

It can stabilize the metal complex by preventing decomposition pathways that require the close approach of other molecules.

The interplay of these electronic and steric effects is crucial in the design of metal catalysts for specific applications. By modifying the substituents on the cyclopentadienyl ligand, chemists can fine-tune the reactivity and selectivity of the metal center to achieve desired chemical transformations.

In-Depth Analysis of Asymmetric Catalysis Using 5-butan-2-ylcyclopentadienyl Metal Complexes

A detailed examination of the principles and applications of metal complexes incorporating the 5-butan-2-ylcyclopentadienyl ligand reveals its significant role in the advancement of enantioselective catalysis. This article explores the design principles for these catalysts, their stability, and their application in asymmetric C-H functionalization reactions.

Applications of 5 Butan 2 Ylcyclopentadienyl Metal Complexes in Asymmetric Catalysis

Mechanistic Investigations in Asymmetric Catalysis with 5-butan-2-ylcyclopentadienyl Ligands

Transition State Modeling and Stereoinduction Rationalization

Understanding the origin of enantioselectivity in catalysis by 5-butan-2-ylcyclopentadienyl metal complexes relies heavily on computational chemistry, particularly Density Functional Theory (DFT) calculations. mdpi.comnih.gov These theoretical studies provide detailed insights into the reaction mechanisms at a molecular level, allowing researchers to rationalize why one enantiomer of a product is formed preferentially over the other.

The core of this approach involves locating and calculating the energies of the transition states (TS) for the stereodetermining step of the reaction. For a given reaction, there are at least two competing diastereomeric transition states, each leading to one of the two possible enantiomeric products. The difference in the calculated Gibbs free energy (ΔG‡) between these transition states dictates the enantiomeric ratio (er) of the product. A lower energy transition state corresponds to a faster reaction rate, thus leading to the major enantiomer.

Detailed research findings from studies on analogous chiral Cp-metal systems, such as those involving rhodium(III) in C–H functionalization reactions, have shown that the stereochemical outcome is governed by subtle non-covalent interactions between the substrate and the chiral ligand in the transition state. mdpi.comacs.org The bulky yet conformationally distinct butan-2-yl group creates a sterically biased pocket around the metal center. The substrate is forced to approach the metal in a specific orientation to minimize steric repulsion with this group.

For example, in a hypothetical asymmetric C-H activation/annulation reaction catalyzed by a [Cp(butan-2-yl)Rh(III)] complex, two primary transition state models, TS-A (leading to the R-product) and TS-B (leading to the S-product), would be computed. The calculations would likely reveal that in the favored transition state, steric clash between a substituent on the substrate and the methyl or ethyl branch of the butan-2-yl group is minimized. In contrast, the higher-energy transition state would exhibit significant steric repulsion. nih.gov These interactions effectively control the facial selectivity of the substrate's approach and insertion.

Interactive Data Table: DFT Calculation Results for Competing Transition States

Below is a representative data table summarizing the type of results obtained from DFT calculations for a model reaction. The energy difference (ΔΔG‡) between the two transition states directly correlates with the predicted enantioselectivity.

| Transition State | Product Enantiomer | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Key Non-Covalent Interaction | Predicted Enantiomeric Ratio (er) |

|---|---|---|---|---|

| TS-A | S-product | 0.0 | CH-π interaction with substrate | 95:5 |

| TS-B | R-product | +1.9 | Steric repulsion with butan-2-yl group |

Note: The data presented are hypothetical and representative for illustrative purposes, based on typical findings in computational studies of similar catalytic systems. researchgate.net

These computational models are powerful predictive tools that not only explain observed selectivities but also guide the rational design of new, more effective chiral ligands for asymmetric catalysis. mdpi.com

Spectroscopic Monitoring of Catalytic Intermediates

While computational modeling provides a theoretical framework, spectroscopic techniques offer direct experimental evidence for the proposed catalytic intermediates. The detection and characterization of these often transient species are crucial for validating mechanistic hypotheses derived from computational studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly powerful for this purpose. pkusz.edu.cnwiley.com

In-situ NMR spectroscopy allows for the observation of a catalytic reaction as it happens, directly within the NMR tube under reaction conditions. wiley.com For catalysis involving 5-butan-2-ylcyclopentadienyl metal complexes, ¹H, ¹³C, and sometimes metal-specific NMR (e.g., ¹⁰³Rh) can be employed. By monitoring the reaction over time, one can observe the disappearance of starting materials, the appearance of the product, and crucially, the rise and fall of signals corresponding to catalytic intermediates. For instance, in a Rh(III)-catalyzed C-H activation, a key intermediate is the rhodacycle formed after the C-H bond cleavage. The protons on the cyclopentadienyl ring and the butan-2-yl group would exhibit distinct chemical shifts in this intermediate compared to the precatalyst, providing a spectroscopic handle for its identification. Variable-temperature NMR studies can also provide information on the dynamics and stability of these intermediates. acs.org

ESI-MS is another invaluable tool, especially for identifying ionic species within a catalytic cycle. pkusz.edu.cn It can detect catalyst-substrate complexes and other charged intermediates by their mass-to-charge ratio (m/z). This technique is highly sensitive and can provide snapshots of the species present in the reaction mixture at any given time.

Interactive Data Table: Spectroscopic Data for Proposed Catalytic Intermediates

This table provides examples of characteristic spectroscopic signatures that could be used to identify key intermediates in a catalytic cycle involving a [Cp(butan-2-yl)RhI₂]₂ precatalyst.

| Proposed Intermediate | Technique | Key Spectroscopic Signature | Interpretation |

|---|---|---|---|

| [Cp(butan-2-yl)Rh(Substrate)I]⁺ | ESI-MS | Observation of a peak at the calculated m/z | Confirmation of substrate coordination to the metal center |

| Rhodacycle Intermediate | ¹H NMR | Shift of aromatic proton signals; new upfield signals | Evidence of C-H activation and formation of a Rh-C bond |

| Product Complex | ³¹P NMR (if applicable) | Characteristic shift for coordinated phosphine (B1218219) ligand | Monitoring of ligand exchange/product release step |

Note: The spectroscopic data are hypothetical examples based on established principles and data from related systems. researchgate.net

By combining the predictive power of transition state modeling with the direct observational evidence from spectroscopic monitoring, a comprehensive and well-supported understanding of the catalytic mechanism and the origins of stereoinduction for reactions catalyzed by 5-butan-2-ylcyclopentadienyl metal complexes can be achieved.

Advanced Research Prospects and Methodological Innovations for 5 Butan 2 Ylcyclopentadienyl Systems

Development of Novel 5-butan-2-ylcyclopentadienyl Ligand Derivatives with Enhanced Performance

The modification of the basic 5-butan-2-ylcyclopentadienyl scaffold is a primary strategy for enhancing catalyst performance. The goal is to fine-tune the steric and electronic properties of the metal center to improve activity, stability, and, most importantly, enantioselectivity. mdpi.com Research in this area focuses on several key approaches:

Introduction of Additional Substituents: Beyond the chiral butan-2-yl group, incorporating other substituents onto the cyclopentadienyl (B1206354) ring can dramatically alter the ligand's properties. For instance, adding electron-donating groups (like methyl groups) can increase the electron density at the metal center, which may enhance its reactivity in certain catalytic cycles. nih.gov Conversely, electron-withdrawing groups can be beneficial in other transformations.

Fusion to Rigid Scaffolds: To reduce conformational flexibility and create a more defined chiral pocket around the metal, the cyclopentadienyl ring can be fused to rigid backbones. Privileged chiral structures like binaphthyl or spirobiindane have been successfully integrated into Cp ligand designs, leading to highly effective catalysts for asymmetric C-H functionalization. researchgate.netsnnu.edu.cn This design principle restricts the rotation of the Cp ring, thereby enhancing stereochemical communication.

Systematic Tuning for Specific Reactions: The "one-size-fits-all" approach is seldom effective in catalysis. Future developments will focus on creating libraries of 5-butan-2-ylcyclopentadienyl derivatives with systematic variations. This allows for the selection of the optimal ligand for a specific transformation, a concept demonstrated by the development of tunable ligands for rhodium-catalyzed C-H functionalization reactions. researchgate.net

These developmental efforts aim to create ligands that not only provide high enantioselectivity but also exhibit broad substrate scope and high turnover numbers, making them more practical for synthetic applications. nih.gov

Exploration of New Metal-Ligand Combinations for Catalytic Applications

While often associated with Group 9 metals (Cobalt, Rhodium, Iridium), the potential of chiral cyclopentadienyl ligands like 5-butan-2-ylcyclopentadienyl extends across the periodic table. researchgate.net Exploring novel metal-ligand combinations is a frontier for discovering new catalytic activities and reaction pathways.

Earth-Abundant 3d Metals: A significant trend is the move towards using more sustainable and cost-effective 3d transition metals. chemistryviews.org Cobalt(III) complexes with chiral Cp ligands, for example, have been shown to enable highly enantioselective C-H functionalizations, in some cases outperforming their precious-metal rhodium counterparts. nih.gov Developing 5-butan-2-ylcyclopentadienyl complexes with metals like iron, nickel, and cobalt is a key area of future research.

Early Transition Metals and Lanthanides: Chiral Cp ligands have also been successfully combined with early transition metals (e.g., Titanium, Zirconium) and rare-earth elements. researchgate.net These combinations are promising for polymerization catalysis and various enantioselective C-C bond-forming reactions.

Cooperative Catalysis: Future prospects include designing systems where the 5-butan-2-ylcyclopentadienyl-metal fragment works in concert with another catalyst (a co-catalyst). This cooperative approach can enable transformations that are not possible with a single catalytic species, opening up entirely new reaction manifolds.

The table below illustrates the diversity of reactions catalyzed by various chiral Cp-metal complexes, providing a blueprint for future explorations with 5-butan-2-ylcyclopentadienyl systems.

| Metal | Ligand Type | Reaction Type | Yield (%) | Enantioselectivity (% ee) |

| Rh(III) | Binaphthyl-derived Cp | C-H Addition to Nitroalkenes | up to 88 | up to 98 |

| Co(III) | Trisubstituted Chiral Cp | C-H Functionalization | Good | up to >99 |

| Ir(III) | Substituted Cp | Acceptorless Dehydrogenation | High | N/A |

| Rh(I) | Atropchiral Biaryl Cp | [4+1] Annulation | up to 87 | up to 99 |

This table presents representative data from studies on various chiral cyclopentadienyl ligands to showcase the potential of such systems. mdpi.comsnnu.edu.cnresearchgate.netchemistryviews.org

Advanced Mechanistic Studies of Chiral Induction and Reactivity Pathways

A deep understanding of how the chiral ligand controls the reaction's stereochemical outcome is crucial for rational catalyst design. nih.gov Advanced mechanistic studies for 5-butan-2-ylcyclopentadienyl systems combine experimental and computational techniques to elucidate the precise pathways of chiral induction and reactivity.

Identifying the Stereodetermining Step: Researchers aim to pinpoint the exact step in the catalytic cycle where the product's chirality is set. This often involves kinetic studies and the characterization of reaction intermediates. For Rh(III)-catalyzed C-H activation, computational studies suggest that ligand slippage (from η⁵ to η³) can occur in the transition state, influencing selectivity. nih.gov

Mapping Transition State Geometries: The key to enantioselectivity lies in the energy difference between the transition states leading to the two different enantiomers. Computational chemistry, particularly Density Functional Theory (DFT), is used to model these transition states. bris.ac.uk By analyzing the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate and the chiral ligand in the transition state, researchers can understand the origin of stereocontrol.

Role of Additives and Solvents: The reaction mechanism is not solely determined by the catalyst. Additives (like bases or salts) and the solvent can play critical roles. chemistryviews.org Mechanistic studies are increasingly focused on understanding how these components interact with the catalyst and substrate throughout the reaction, potentially altering the reactivity pathway or the structure of the active catalyst.

These detailed investigations provide a molecular-level picture of the catalytic process, enabling the rational modification of the ligand and reaction conditions to overcome existing limitations in selectivity and efficiency. nih.govbris.ac.uk

Integration with High-Throughput Experimentation and Data Science in Catalyst Discovery

The traditional, one-at-a-time approach to catalyst development is often slow and laborious. nih.gov The integration of high-throughput experimentation (HTE) and data science offers a paradigm shift, dramatically accelerating the discovery and optimization of catalysts based on 5-butan-2-ylcyclopentadienyl systems. nih.govrsc.org

Rapid Screening of Ligand Libraries: HTE platforms use automated, miniaturized reactors to run hundreds or thousands of reactions in parallel. researchgate.net This allows for the rapid screening of libraries of 5-butan-2-ylcyclopentadienyl derivatives against various substrates and reaction conditions. This approach quickly identifies promising "hits" for further investigation. nih.gov

Data-Driven Optimization: HTE generates vast datasets that are often too complex for manual analysis. Machine learning algorithms can be employed to analyze these datasets, identifying complex relationships between ligand structure, reaction parameters, and catalytic performance (e.g., yield and enantioselectivity). rsc.orgrsc.org These models can then predict the optimal conditions or even suggest novel ligand structures that were not part of the initial library. nih.gov

From Screening to Knowledge: The combination of HTE and data science is not just about finding the best catalyst for a single reaction. It's about building a comprehensive understanding of structure-activity relationships. rsc.org This knowledge can then guide the more focused, hypothesis-driven design of next-generation catalysts.

The synergy between automated experimentation and artificial intelligence has the potential to significantly reduce the time and resources required to develop highly effective catalysts for challenging chemical transformations. rsc.org

Computational Design and Prediction of Catalytic Activity and Selectivity for Novel Transformations

While HTE accelerates experimental screening, computational chemistry allows for in silico screening and design, further streamlining the catalyst development pipeline. nih.govresearchgate.net For systems involving 5-butan-2-ylcyclopentadienyl, computational methods are becoming indispensable for predicting catalyst performance before a single molecule is synthesized in the lab. mdpi.com

Descriptor-Based Screening: Instead of calculating the full energy profile for every potential catalyst, researchers can use computational "descriptors." These are specific, calculable properties of the catalyst (e.g., steric parameters like cone angles, or electronic parameters like the energy of a specific molecular orbital) that correlate with its performance. nih.govnih.gov By calculating these descriptors for a virtual library of ligands, researchers can quickly identify promising candidates for more detailed computational study or experimental synthesis.

Predicting Enantioselectivity: Using quantum mechanical methods like DFT, the transition states for a given reaction can be modeled with high accuracy. mdpi.com By calculating the energy difference between the competing diastereomeric transition states, the enantiomeric excess (ee) of the product can be predicted. These predictions help prioritize the synthesis of ligands that are most likely to be highly selective. nih.govresearchgate.net

Designing Catalysts for New Reactions: Perhaps the most exciting prospect is the use of computational tools to design catalysts for entirely new transformations. nih.gov By understanding the mechanism of a desired, but currently unachievable, reaction, chemists can use computational modeling to design a 5-butan-2-ylcyclopentadienyl-metal complex with the ideal steric and electronic properties to facilitate that specific transformation. This represents a shift from catalyst discovery to true rational catalyst design.

The increasing accuracy and decreasing cost of computational methods are making them a routine part of the catalyst design process, enabling a more targeted and efficient approach to innovation in asymmetric catalysis. bris.ac.uknih.gov

Q & A

Q. What are the standard synthetic protocols for sodium;5-butan-2-ylcyclopenta-1,3-diene?

The compound is synthesized via alkylation of sodium cyclopentadienide (CPD-Na) with 2-butyl halides in tetrahydrofuran (THF). For example, 5-octylcyclopenta-1,3-diene was prepared by reacting CPD-Na with 1-chlorooctane in THF, followed by silica column chromatography purification . Key steps include:

- Anhydrous conditions : Sodium hydride is used to generate CPD-Na from cyclopentadiene.

- Reaction monitoring : Completion is confirmed by quenching aliquots and analyzing via TLC or GC-MS.

- Purification : Column chromatography or distillation ensures removal of unreacted alkyl halides and solvent residues.

Q. How is the purity and structural integrity of this compound validated?

Methodological validation involves:

- NMR spectroscopy : , , and NMR confirm substitution patterns and counterion coordination.

- Elemental analysis : Matches theoretical C/H/Na ratios to rule out solvent contamination.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent retention .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

- Diene in Diels-Alder reactions : The butan-2-yl substituent modulates electron density and steric bulk, influencing regioselectivity and reaction rates .

- Precursor for organometallic complexes : Reacts with transition metal salts (e.g., FeCl, CoCl) to form catalysts for polymerization or hydrogenation .

Advanced Research Questions

Q. How do steric and electronic effects of the butan-2-yl group influence Diels-Alder reactivity?

The substituent impacts:

- Steric hindrance : Bulky groups reduce diene flexibility, favoring endo transition states.

- Electron donation : Alkyl groups enhance electron density, accelerating reactions with electron-deficient dienophiles. Methodological approach :

- Compare reaction kinetics with unsubstituted cyclopentadienide using UV-Vis spectroscopy or calorimetry.

- Computational modeling (DFT) quantifies frontier molecular orbital (FMO) energy gaps and transition-state geometries .

Q. How can conformational dynamics of the cyclopentadienyl ring be analyzed experimentally?

Variable-temperature circular dichroism (VT-CD) : Detects equatorial vs. axial conformer populations in chiral derivatives (e.g., 5-t-butylcyclohexa-1,3-diene showed a 1.7 kJ/mol energy difference favoring equatorial conformers) . Dynamic NMR : Line-shape analysis of signals at varying temperatures quantifies ring inversion barriers .

Q. How do batch-to-batch variations in sodium cyclopentadienide derivatives affect catalytic performance?

Root-cause analysis :

- Impurity profiling : Use HPLC or GC-MS to identify residual solvents (e.g., THF) or unreacted alkyl halides.

- Metal content : ICP-MS detects trace Na or transition metals affecting catalytic activity.

- Standardized protocols : Optimize reaction time, temperature, and purification to minimize variability .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported reaction yields for sodium cyclopentadienide alkylation?

Systematic investigation steps :

- Reproduce conditions : Ensure identical solvent purity, temperature control, and stoichiometry.

- Byproduct analysis : Identify competing pathways (e.g., elimination vs. substitution) via NMR or MS.

- Design of experiments (DoE) : Vary parameters (e.g., solvent polarity, NaH equivalents) to isolate critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.